molecular formula C11H17BrClN B2926570 (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2241594-10-3

(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B2926570
CAS No.: 2241594-10-3
M. Wt: 278.62
InChI Key: IHSXLLBKAMNFLD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine compound that features a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bromophenyl intermediate.

    Alkylation: The bromophenyl intermediate undergoes alkylation with a suitable alkyl halide to introduce the methylbutan-1-amine moiety.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of chiral amines and their reactivity.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a bromophenyl group and a methylbutan-1-amine moiety. This combination of features makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGWCVSEYLTAU-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.